
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to block the EGFR signaling pathway, which is often overactive in cancer cells.
Wirkmechanismus
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and preventing downstream signaling. This ultimately leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting EGFR signaling, it can also affect other signaling pathways, including the MAPK and PI3K pathways. N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine in lab experiments is its specificity for EGFR, which allows for targeted inhibition of this pathway. Additionally, N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not be effective in all cancer types, as some tumors may be resistant to EGFR inhibition.
Zukünftige Richtungen
There are many potential future directions for research involving N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine. One area of focus could be on developing combination therapies that include N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine to enhance its effectiveness in treating cancer. Additionally, further studies could investigate the potential use of N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine in other diseases or conditions beyond cancer. Finally, research could also focus on developing new and more potent inhibitors of the EGFR pathway based on the structure of N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine.
Synthesemethoden
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine can be synthesized through a multi-step process involving the reaction of 2-aminopyridine with 2-chloroethylamine hydrochloride, followed by a condensation reaction with 2-aminobenzamide. The resulting product is then treated with diethylamine to yield N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been used in numerous scientific studies to investigate the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N,N-diethyl-2-(3-pyridinyl)-4-quinazolinamine has been used in animal studies to evaluate its potential as a therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-pyridin-3-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-3-21(4-2)17-14-9-5-6-10-15(14)19-16(20-17)13-8-7-11-18-12-13/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYUOZOYQMDGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(pyridin-3-yl)quinazolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

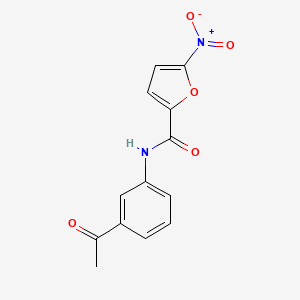
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)

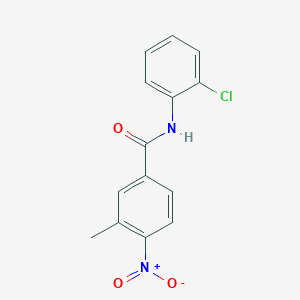

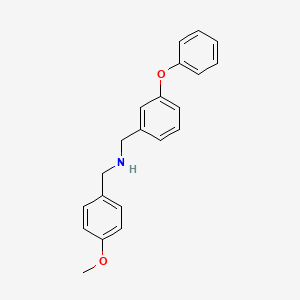
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)
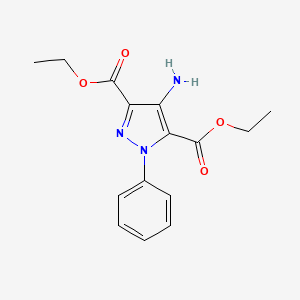



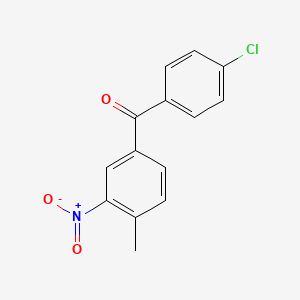

![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)